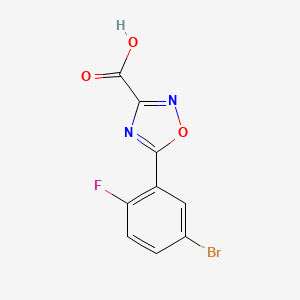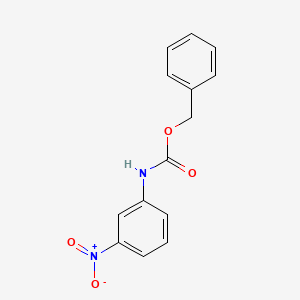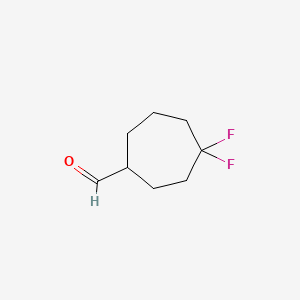
Benzyl 3-ethenylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-ethenylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The benzyl group is attached to the nitrogen atom, and the ethenyl group is attached to the third carbon atom of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-ethenylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and ethenylating agents. One common method is the alkylation of 3-ethenylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-ethenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 3-ethenylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl 3-ethenylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzyl group can enhance the binding affinity to certain receptors, while the ethenyl group can participate in covalent bonding or other interactions. The piperidine ring provides a rigid scaffold that can influence the overall conformation and activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Similar structure but with an ethyl ester group instead of the ethenyl group.
Benzyl 3-ethynylpiperidine-1-carboxylate: Contains an ethynyl group instead of the ethenyl group.
Uniqueness
Benzyl 3-ethenylpiperidine-1-carboxylate is unique due to the presence of the ethenyl group, which can participate in specific chemical reactions and interactions that are not possible with similar compounds. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C15H19NO2 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
benzyl 3-ethenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO2/c1-2-13-9-6-10-16(11-13)15(17)18-12-14-7-4-3-5-8-14/h2-5,7-8,13H,1,6,9-12H2 |
Clé InChI |
JIOLMRRSRQGOEE-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15302740.png)
![rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15302742.png)
![3-{[4-(4-Methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}-4-methylbenzamide hydrochloride](/img/structure/B15302756.png)
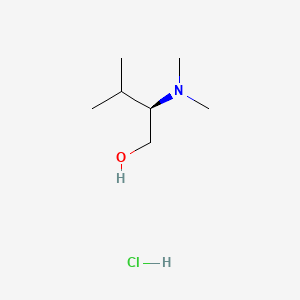
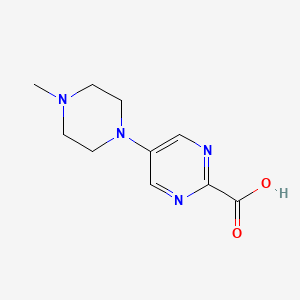
![5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane](/img/structure/B15302769.png)



![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid](/img/structure/B15302796.png)
